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Compound of Interest

Compound Name:
N-(2-

bromoethyl)methanesulfonamide

Cat. No.: B1606708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for

reactions involving N-(2-bromoethyl)methanesulfonamide. This versatile reagent serves as a

key building block in organic synthesis, particularly in the development of novel therapeutic

agents, due to its ability to act as an electrophile in nucleophilic substitution reactions.

Overview of Reactivity and Applications
N-(2-bromoethyl)methanesulfonamide is primarily utilized as an alkylating agent. The

presence of a bromine atom on the ethyl chain makes the terminal carbon susceptible to

nucleophilic attack, leading to the formation of a new carbon-nucleophile bond. This reactivity is

central to its application in medicinal chemistry and materials science. The

methanesulfonamide moiety is a common pharmacophore in various drug classes, and this

reagent provides a straightforward method for its incorporation into diverse molecular scaffolds.

[1]

Key applications include:

N-Alkylation of Amines and Heterocycles: The most common application involves the

reaction with primary and secondary amines, anilines, and nitrogen-containing heterocycles

(e.g., indazoles, piperazines) to introduce the N-(2-methanesulfonamido)ethyl group.
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Synthesis of Kinase Inhibitors: The sulfonamide group can participate in crucial hydrogen

bonding interactions within the ATP-binding site of kinases.

Formation of Thioethers: Reaction with thiols provides a route to S-alkylated compounds.

Synthesis of Ethers: Reaction with phenols or alkoxides yields the corresponding ether

derivatives.

Experimental Protocols
General Safety Precautions
Handle N-(2-bromoethyl)methanesulfonamide in a well-ventilated fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid inhalation of dust and contact with skin and eyes.

Protocol 1: Synthesis of N-(2-
bromoethyl)methanesulfonamide
This protocol describes a common method for the preparation of the title compound.

Reaction Scheme:

2-bromoethylamine hydrobromide N-(2-bromoethyl)methanesulfonamideMethanesulfonyl chloride, Pyridine, 0-5 °C

Click to download full resolution via product page

Caption: Synthesis of N-(2-bromoethyl)methanesulfonamide.

Materials:

2-Bromoethylamine hydrobromide

Methanesulfonyl chloride

Pyridine
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Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

To a stirred solution of 2-bromoethylamine hydrobromide (1.0 eq) in pyridine at 0 °C, add

methanesulfonyl chloride (1.1 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated

aqueous sodium bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford N-(2-
bromoethyl)methanesulfonamide.

Quantitative Data Summary:

Reactant 1 Reactant 2 Base Solvent
Temperatur
e (°C)

Typical
Yield (%)

2-

Bromoethyla

mine

hydrobromide

Methanesulfo

nyl chloride
Pyridine Pyridine 0 - 5 70-85

Methanesulfo

namide

1,2-

Dibromoetha

ne

Triethylamine
Anhydrous

THF
0 - 5 65-80
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Protocol 2: N-Alkylation of Amines (General Procedure)
This protocol outlines a general method for the reaction of N-(2-
bromoethyl)methanesulfonamide with primary or secondary amines.

Reaction Workflow:

Start Dissolve amine and N-(2-bromoethyl)methanesulfonamide in DMF Add base (e.g., K2CO3 or Et3N) Heat reaction mixture (e.g., 60-80 °C) Monitor by TLC Aqueous workup and extractionReaction complete Purify by column chromatography End

Reactants

Products

Indazole

N1-alkylated Indazole N2-alkylated Indazole

N-(2-bromoethyl)methanesulfonamide Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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